molecular formula C14H14ClNO2S B443961 Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate CAS No. 6132-29-2

Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B443961
CAS No.: 6132-29-2
M. Wt: 295.8g/mol
InChI Key: MKVIELFIGZTWFL-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS: 6132-29-2) is a thiophene-based compound with the molecular formula C₁₄H₁₄ClNO₂S and a molecular weight of 295.78 g/mol . Structurally, it features a 2-chlorophenyl substituent at the 4-position of the thiophene ring and an isopropyl ester group at the 3-position. It has been utilized in pharmaceutical research, particularly in the synthesis of intermediates for bioactive molecules, though commercial availability has been discontinued by some suppliers .

Properties

IUPAC Name

propan-2-yl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-10(7-19-13(12)16)9-5-3-4-6-11(9)15/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVIELFIGZTWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358018
Record name isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6132-29-2
Record name isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Condensation : 2-Chlorobenzaldehyde reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

  • Cyclization : Elemental sulfur facilitates thiophene ring closure under thermal conditions (80–100°C).

  • Esterification : The methyl ester intermediate undergoes transesterification with isopropanol using acid catalysis (e.g., H₂SO₄) to yield the final isopropyl ester.

Table 1: Gewald Reaction Optimization Parameters

ParameterOptimal ConditionYield (%)Purity (%)
SolventEthanol65–7295–98
Temperature80°C (reflux)7097
CatalystMorpholine6896
Reaction Time6–8 hours7298

Key challenges include managing exothermicity during cyclization and minimizing hydrolysis of the nitrile group. Recent advances employ microwave-assisted synthesis to reduce reaction times to 1–2 hours while maintaining yields above 70%.

Michael Addition-Cyclization Approach

An alternative route involves a Michael addition followed by intramolecular cyclization. This method, adapted from dihydrothiophene syntheses, uses α-thiocyanatoacetophenone derivatives and 2-cyanothioacrylamides.

Stepwise Procedure

  • Michael Adduct Formation : 3-Aryl-2-cyanothioacrylamides react with α-thiocyanatoacetophenone in ethanol with KOH catalysis, forming a thioether intermediate.

  • Cyclization : The adduct undergoes intramolecular nucleophilic attack, eliminating HNCS to yield the thiophene core.

  • Esterification : The carboxylic acid intermediate is treated with isopropanol and H₂SO₄ under reflux to install the isopropyl ester.

Table 2: Cyclization Reaction Outcomes

Starting MaterialCatalystTemperatureYield (%)
2-CyanothioacrylamideKOH25°C38–40
α-ThiocyanatoacetophenonePiperidine50°C45–50

This route offers superior stereocontrol but requires stringent anhydrous conditions to prevent thiocyanate hydrolysis.

Esterification of Thiophene-3-Carboxylic Acid

Direct esterification of 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid with isopropanol is a scalable industrial method.

Acid-Catalyzed Esterification

  • Conditions : Excess isopropanol (3:1 molar ratio), H₂SO₄ (5 mol%), toluene as azeotrope, 80°C, 12 hours.

  • Yield : 85–90% after recrystallization from ethanol-acetone (3:1 v/v).

Table 3: Esterification Variables

VariableEffect on Yield
Alcohol ExcessIncreases conversion
Acid StrengthH₂SO₄ > HCl (10% higher)
Solvent PolarityToluene > DMF (prevents hydrolysis)

Industrial protocols often employ continuous flow reactors to enhance mixing and heat transfer, achieving >95% conversion in 4 hours.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency and safety. Key strategies include:

Continuous Flow Synthesis

  • Reactor Design : Tubular reactors with in-line IR monitoring.

  • Conditions : 100°C, 10 bar pressure, residence time 30 minutes.

  • Output : 50 kg/day with 92% purity.

Table 4: Industrial Process Metrics

MetricValue
Throughput200 L/h
Energy Consumption15 kWh/kg
Waste Generation<5% organic solvent loss

Catalyst recovery systems (e.g., immobilized lipases) reduce costs by 20–30% compared to batch processes.

Purification and Characterization

Final product quality hinges on rigorous purification and analytical validation.

Purification Methods

  • Recrystallization : Ethanol-acetone (3:1) yields crystals with 99% purity.

  • Chromatography : Reverse-phase HPLC (C18 column, MeCN:H₂O 70:30) resolves residual isomers.

Spectroscopic Characterization

  • IR Spectroscopy : NH₂ (3350 cm⁻¹), C=O (1695 cm⁻¹), C-Cl (750 cm⁻¹).

  • ¹H NMR : δ 1.2 (d, 6H, isopropyl CH₃), δ 5.1 (septet, 1H, OCH), δ 7.3–7.6 (m, 4H, aromatic).

Table 5: Analytical Data Comparison

MethodObserved ValueReference Range
Melting Point148–150°C147–151°C
HPLC Retention Time8.2 min8.0–8.5 min

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenyl Ring

2-Chlorophenyl vs. 4-Chlorophenyl Derivatives
  • Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS: 351158-61-7) shares the same molecular formula and weight as the target compound but differs in the position of the chlorine atom on the phenyl ring (para instead of ortho). This positional isomerism can influence electronic effects, solubility, and biological activity. Para-substitution may enhance steric accessibility for receptor binding compared to ortho-substitution .
  • Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (CAS: 351156-51-9) replaces the chlorophenyl group with a bulkier 4-cyclohexylphenyl substituent.
Halogenation and Alkyl Substitutions
  • Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS: 1281658-73-8), a dichloro analog, introduces a second chlorine atom. This modification increases electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions.
  • Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate (CAS: 351158-06-0) substitutes chlorine with methyl groups. The methyl groups increase steric hindrance and lipophilicity, which could alter pharmacokinetic properties such as metabolic stability .

Ester Group Modifications

Isopropyl vs. Ethyl/Propyl Esters
  • Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS: 350997-20-5) and Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate (CAS: 703924-XX-X) demonstrate how ester chain length affects properties. The isopropyl group in the target compound may confer slower metabolic degradation compared to ethyl or propyl esters due to increased steric shielding of the ester bond .
  • Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (CAS: Not specified) lacks the chlorophenyl group but includes a methyl substituent. This simpler structure (molecular weight: ~277 g/mol) may improve synthetic yield but reduce target specificity .

Physicochemical and Toxicological Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Hazard Class
6132-29-2 (Target) C₁₄H₁₄ClNO₂S 295.78 2-chlorophenyl, isopropyl Irritant (Xi)
351158-61-7 C₁₄H₁₄ClNO₂S 295.78 4-chlorophenyl, isopropyl Not specified
351156-51-9 C₁₉H₂₃NO₂S 329.46 4-cyclohexylphenyl, ethyl Skin/eye irritant
1281658-73-8 (Discontinued) C₁₄H₁₃Cl₂NO₂S 330.23 2,4-dichlorophenyl, isopropyl Not available
  • Toxicity: The target compound and Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate share irritant classifications, but the latter’s SDS highlights specific respiratory risks . Dichloro derivatives may exhibit higher toxicity, leading to discontinued status .
  • Solubility : The cyclohexylphenyl analog’s higher molecular weight correlates with lower aqueous solubility, a critical factor in drug formulation .

Biological Activity

Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, with CAS number 6132-29-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₄H₁₄ClNO₂S
  • Molecular Weight : 295.78 g/mol
  • Structure : The compound contains a thiophene ring, an amino group, and a chlorophenyl group, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

In Vitro Studies

A study conducted on various bacterial strains reported the following inhibition zones (IZs) when tested against standard antibiotics:

Bacterial StrainInhibition Zone (mm)Reference Antibiotic (IZ mm)
Staphylococcus aureus18Ciprofloxacin (22–26)
Escherichia coli15Ciprofloxacin (22–26)
Salmonella typhimurium16Ciprofloxacin (22–26)
Listeria monocytogenes14Ciprofloxacin (22–26)

These results indicate that this compound exhibits significant antimicrobial activity, comparable to that of established antibiotics .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25 µM, indicating potent cytotoxic effects compared to control groups.
  • Mechanistic Insights : Further investigations revealed that the compound activates caspase pathways, leading to increased apoptosis rates in cancerous cells. This suggests its potential utility in developing therapeutic strategies against breast cancer .

Toxicological Profile

While the compound shows promising biological activity, it is also classified as an irritant based on safety data sheets. Therefore, careful consideration must be taken regarding its handling and application in therapeutic contexts .

Q & A

Q. What synthetic routes are commonly employed to prepare isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate?

The compound can be synthesized via a multi-step pathway involving cyclocondensation of substituted ketones with cyanoacetates, followed by functionalization. For example:

Thiophene ring formation : React α-cyano ketones with substituted acetylenes or malononitrile derivatives under basic conditions .

Esterification : Introduce the isopropyl ester group using isopropyl alcohol and acid catalysts (e.g., H₂SO₄) .

Substituent modification : The 2-chlorophenyl group can be introduced via Suzuki-Miyaura coupling or direct substitution reactions .
Key considerations: Optimize reaction temperatures (e.g., 80–120°C for cyclocondensation) and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the thiophene ring (δ 6.5–7.5 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm) .
  • IR spectroscopy : Identify NH₂ (3200–3400 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-Cl (550–750 cm⁻¹) stretches .
  • LC-MS/HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 351.46) and fragmentation patterns .

Q. How is crystallographic data for this compound analyzed?

Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL-2018 for refinement) resolves the 3D structure. Key parameters:

  • Space group : Typically monoclinic (e.g., P2₁/c) .
  • Bond lengths : Thiophene C-S bond ≈ 1.70 Å; ester C=O bond ≈ 1.21 Å .
  • Hydrogen bonding : NH₂ groups often form intermolecular bonds with carboxylate oxygens .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, ester groups) affect biological activity?

  • Chlorophenyl position : 2-chloro substitution (vs. 4-chloro) enhances steric hindrance, altering binding affinity in enzyme inhibition assays .
  • Ester groups : Isopropyl esters improve lipophilicity (logP ≈ 3.5) compared to ethyl analogs (logP ≈ 2.9), influencing membrane permeability .
    Example: Ethyl analogs showed 20% lower antibacterial activity than isopropyl derivatives in S. aureus assays .

Q. How can contradictory bioactivity data across studies be resolved?

  • Standardize assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing .
  • Control variables : Compare results under identical conditions (e.g., pH 7.4, 37°C) and cell lines .
  • Structural validation : Confirm purity (>95% via HPLC) and crystallinity to rule out impurities affecting results .

Q. What computational methods predict solubility and reactivity?

  • QSAR models : Correlate substituent electronegativity with solubility (e.g., chlorophenyl groups reduce aqueous solubility by ~30%) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV) to predict nucleophilic attack sites .

Q. How are purification challenges addressed for lab-scale synthesis?

  • Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7 ratio) for intermediate isolation .
  • Recrystallization : Dissolve crude product in hot methanol (60°C) and cool to 4°C for crystal formation .
  • HPLC : Employ C18 columns with acetonitrile/water gradients (30→100% ACN) for final purification .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to maintain airborne concentrations below OSHA limits (1 mg/m³) .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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